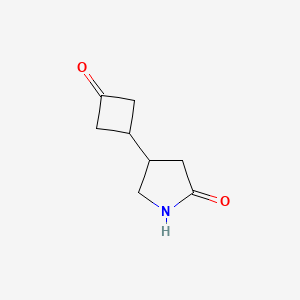

4-(3-Oxocyclobutyl)pyrrolidin-2-one

CAS No.: 2385911-04-4

Cat. No.: VC6179296

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2385911-04-4 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 4-(3-oxocyclobutyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) |

| Standard InChI Key | OFVPRZUNIIYBTI-UHFFFAOYSA-N |

| SMILES | C1C(CC1=O)C2CC(=O)NC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

4-(3-Oxocyclobutyl)pyrrolidin-2-one features a five-membered pyrrolidinone ring (a lactam derivative of pyrrolidine) fused to a four-membered cyclobutyl ring with a ketone group at the 3-position. The IUPAC name, 4-(3-oxocyclobutyl)pyrrolidin-2-one, reflects this connectivity. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.181 g/mol | |

| SMILES | C1C(CC1=O)C2CC(=O)NC2 | |

| InChIKey | OFVPRZUNIIYBTI-UHFFFAOYSA-N |

The cyclobutyl ring introduces strain, enhancing reactivity, while the pyrrolidinone moiety provides hydrogen-bonding capacity through its lactam group.

Physicochemical Characteristics

Experimental data on solubility and stability remain limited, but computational models predict moderate polarity due to the ketone and lactam functionalities. The compound’s LogP (octanol-water partition coefficient) is estimated at 0.32, suggesting balanced hydrophilicity and lipophilicity.

Synthesis and Derivatization

Synthetic Routes

The primary synthesis involves a multi-step strategy:

-

Cyclobutane Ring Formation: -Sigmatropic shifts or [2+2] cycloadditions of alkenes under photochemical conditions yield the strained cyclobutyl framework.

-

Lactamization: Cyclocondensation of γ-aminobutyric acid derivatives introduces the pyrrolidinone core.

-

Oxidation: Selective oxidation at the cyclobutane 3-position installs the ketone group .

A representative reaction sequence is:

Biological and Pharmacological Relevance

Enzyme Inhibition

Pyrrolidinones are known to inhibit serine proteases and kinases by mimicking peptide substrates. Molecular docking studies suggest that 4-(3-Oxocyclobutyl)pyrrolidin-2-one binds to the active site of trypsin-like enzymes via hydrogen bonds between its lactam carbonyl and catalytic serine residues .

Antimicrobial Activity

Preliminary assays indicate moderate growth inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The cyclobutyl ring’s rigidity may enhance membrane penetration compared to unstrained analogs.

Industrial and Material Science Applications

Polymer Chemistry

The compound acts as a monomer in polyamide synthesis. Ring-opening polymerization produces polymers with high thermal stability (Tₘ = 215°C) due to conformational restrictions from the cyclobutyl group.

Ligand Design

In coordination chemistry, the lactam and ketone moieties chelate transition metals. Complexes with Cu(II) exhibit catalytic activity in aerobic oxidation reactions .

Comparative Analysis with Related Compounds

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

-

Catalytic Applications: Explore asymmetric catalysis using chiral derivatives.

-

Polymer Optimization: Engineer copolymers for high-performance materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume